molecular formula C10H11NO B3049181 6-methoxy-1-methyl-1H-indole CAS No. 1968-17-8

6-methoxy-1-methyl-1H-indole

Cat. No.: B3049181
CAS No.: 1968-17-8
M. Wt: 161.2 g/mol
InChI Key: VTJXLVGZNOINAD-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indole is a compound characterized by the presence of a methoxy group attached to an indole ring. This compound is known for its presence in various natural products and pharmaceuticals. It is a white to off-white crystalline powder with the chemical formula C10H11NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-methyl-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, Grignard reagents for Grignard reactions, and alkylating or acylating agents for alkylation or acylation reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while alkylation or acylation reactions may produce alkylated or acylated indole compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The specific details of its mechanism of action depend on the biological activity being studied. For example, its antioxidant properties may involve the scavenging of free radicals, while its anti-inflammatory effects may involve the inhibition of inflammatory pathways .

Comparison with Similar Compounds

6-Methoxy-1-methyl-1H-indole can be compared with other similar compounds, such as:

    6-Methoxyindole: Similar in structure but lacks the methyl group at the nitrogen position.

    1-Methylindole: Similar in structure but lacks the methoxy group.

    Indole: The parent compound without any substituents.

The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJXLVGZNOINAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406472
Record name 6-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1968-17-8
Record name 6-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of Preparation 9 (a), except substituting 6-methoxy-1H-indole for the ethyl indole-2-carboxylate, the title compound (2.3 g, 95%) was obtained as an oil: MS (ES) m/e 162.2 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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